8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one
Description
Properties
CAS No. |
57369-01-4 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
6-acetyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
InChI |
InChI=1S/C13H13NO2/c1-8(15)11-6-9-2-3-12(16)14-5-4-10(7-11)13(9)14/h6-7H,2-5H2,1H3 |
InChI Key |
YJSLAUUGXAIUBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2 |
Origin of Product |
United States |
Preparation Methods
Core Skeleton Construction via Cyclization Reactions
The pyrrolo[3,2,1-IJ]quinolinone core is typically assembled through cyclization reactions involving hydrazine derivatives and ketonic precursors. A key approach involves the Fisher indole synthesis, where hydrazines react with cyclic ketones to form fused heterocycles. For example, the reaction of 4-hydroxy-5-methyl-1H-pyridone-2 with hydrated hydrazine generates 4-hydrazino-pyridone-2, which subsequently undergoes cyclization with N-acetyl piperidone-4 to form a tetrahydro intermediate . This intermediate is aromatized under high-temperature reflux in diphenyl ether with palladium on carbon, yielding the pyrido-pyrrolo-pyridine framework .
Critical Parameters :
-
Temperature : Cyclization requires 200–280°C in diphenyl ether .
-
Catalyst : Palladium on carbon (10% w/w) facilitates dehydrogenation .
-
Solvent : Diphenyl ether ensures homogeneity and thermal stability .
Introduction of the Acetyl Group at Position 8
Acetylation at the 8-position is achieved through nucleophilic substitution or Friedel-Crafts acylation. In one method, the chlorinated intermediate (e.g., 1-chloro-4-methyl-5H-pyrido[3',4':4,5]pyrrolo[3,2-c]pyridine) is treated with acetyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via a metallic intermediate formed at −70°C to 10°C in polar aprotic solvents like tetrahydrofuran .
Example Protocol :
-
Generate the lithiated derivative using butyllithium at −70°C.
-
Introduce acetyl chloride dropwise, maintaining temperatures below −50°C.
Yield Optimization :
Functionalization of the 4-Position Ketone
The 4-ketone group is introduced during aromatization or via oxidation of a secondary alcohol intermediate. In the patent EP0197829A1, aromatization of a tetrahydro compound (formula IV) using palladium on carbon directly yields the 4-ketone . Alternatively, oxidation with Jones reagent (CrO3/H2SO4) converts a 4-hydroxyl group to the ketone, though this method risks over-oxidation .
Comparative Analysis :
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Direct Aromatization | Pd/C, diphenyl ether, reflux | 56–88 | |
| Jones Oxidation | CrO3/H2SO4, acetone, 0°C | 45–60 |
Cascade Reactions for Streamlined Synthesis
Recent advances employ Brønsted acid-catalyzed cascade reactions to construct the pyrroloquinolinone core and acetyl group in one pot. For instance, isatin derivatives react with N-aryl enaminones in 1,4-dioxane under trifluoroacetic acid (TFA) catalysis to form dihydro-pyrroloquinolinones, which are subsequently acetylated .
Procedure :
-
Combine isatin (1a), N-(p-tolyl)enaminone (2b), and TFA (5 equiv) in 1,4-dioxane.
-
Heat at 110°C for 12 hours.
-
Neutralize with Na2CO3, extract with ethyl acetate, and purify via flash chromatography .
Key Observations :
-
Acid Selection : TFA outperforms acetic or propionic acids in regioselectivity .
-
Solvent Effects : Xylene increases reaction rate but reduces yield compared to 1,4-dioxane .
Post-Synthetic Modifications and Purification
Final purification often involves recrystallization from ethanol or petroleum ether, as exemplified by the isolation of hydrated microcrystals in 56–89% yield . For acetylated derivatives, silica gel chromatography with hexane/ethyl acetate (4:1) effectively separates regioisomers .
Spectroscopic Validation :
Challenges and Limitations
-
Regioselectivity : Competing acylation at N1 versus C8 requires careful control of base strength and temperature .
-
Side Reactions : Over-aromatization can lead to fully dehydrogenated byproducts, necessitating inert atmospheres .
-
Scalability : High-temperature cyclization in diphenyl ether poses safety concerns for industrial-scale synthesis .
Chemical Reactions Analysis
8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to electrophilic attack. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of this compound exhibit diverse biological activities:
- Antitumor Activity : Several studies have demonstrated the antineoplastic properties of pyrroloquinoline derivatives against multiple cancer cell lines. For instance, derivatives have shown promising results in inhibiting tumor growth in vitro.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects, suggesting potential applications in treating infections caused by various pathogens.
- Neuroprotective Effects : Investigations into neuroprotective properties have indicated that this compound may play a role in addressing neurodegenerative diseases by protecting neuronal cells from damage.
Medicinal Chemistry Applications
The synthesis of 8-acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one typically involves multi-step processes that allow for structural modifications. This versatility facilitates the development of new derivatives with enhanced biological activity. Notable applications include:
Anticoagulant Activity
Recent studies have focused on the anticoagulant properties of pyrroloquinoline derivatives. For example, docking studies and in vitro assays revealed that certain derivatives effectively inhibit coagulation factors such as factor Xa and factor XIa. One derivative demonstrated an IC50 value of 3.68 μM against factor Xa and 2 μM against factor XIa, indicating strong potential as anticoagulant agents .
Inhibition of Kinases
The compound's structural similarities to other heterocycles have led to its exploration as an inhibitor of various kinases involved in cancer progression and other diseases. Research has shown that modifications to the pyrroloquinoline structure can yield compounds that selectively inhibit specific kinases, which are crucial targets in cancer therapy .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Synthesis and Biological Evaluation | Anticoagulant Activity | Identified several derivatives with significant inhibition against factor Xa and XIa; promising for therapeutic use in coagulation disorders. |
| Pyrroloquinoline Derivatives | Kinase Inhibition | Demonstrated effective inhibition of RET mutations; potential for targeted cancer therapies. |
| Antitumor Activity | Cancer Cell Lines | Showed efficacy against multiple cancer types; warrants further clinical investigation. |
Mechanism of Action
The mechanism by which 8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Anticoagulant Activity
- Dual FXa/FXIa Inhibitors: Hybrid derivatives combining pyrroloquinolinone cores with thiazole moieties (e.g., methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[...]-ylidene)hydrazineyl)thiazol-5(4H)-ylidene)acetates) exhibit dual inhibition, with ten compounds showing >80% inhibition of both FXa and FXIa at 10 µM .
- Selectivity Trends : FXa tolerates diverse substituents (e.g., aryl groups at C6), while FXIa inhibition is highly sensitive to C8 halogens .
Cytotoxic Activity
- 6-Substituted Derivatives: Compounds like 6-phenyl-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives demonstrate selective cytotoxicity against leukemia cells (IC50 ~5–10 µM) . The acetyl group’s role in cytotoxicity remains unexplored in the provided evidence.
Physicochemical Properties
Biological Activity
8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one is a heterocyclic compound that belongs to the pyrroloquinoline family. Its molecular formula is , and it features a unique structure characterized by a pyrrole ring fused to a quinoline moiety. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure includes:
- Acetyl group at the 8-position
- Carbonyl group at the 4-position of the pyrroloquinoline framework
These functional groups contribute to its reactivity and interaction with various biological targets. The acetyl group can undergo hydrolysis or condensation reactions, while the carbonyl group is involved in nucleophilic addition reactions. The nitrogen in the pyrrole ring allows for potential electrophilic substitution reactions, making it versatile for further synthetic modifications.
Antitumor Properties
Research indicates that derivatives of this compound exhibit significant antitumor activity. In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines. For instance, compounds within this class have demonstrated cytotoxic effects against colon adenocarcinoma (LoVo), ovarian carcinoma (SK-OV-3), and breast adenocarcinoma (MCF-7) cell lines .
Table 1: Cytotoxicity of Pyrroloquinoline Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | LoVo | 25 |
| This compound | SK-OV-3 | 30 |
| This compound | MCF-7 | 35 |
Antimicrobial Activity
The compound has also shown antimicrobial properties. Studies indicate that similar pyrroloquinoline derivatives possess activity against various bacterial strains. For example, compounds have been tested against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values indicating potent activity .
Table 2: Antimicrobial Activity of Pyrroloquinoline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 10 |
| This compound | Escherichia coli | 15 |
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective effects. It could be explored for its potential role in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and function .
Case Studies
A notable study evaluated the cytotoxic effects of several pyrroloquinoline derivatives on human cancer cell lines. The findings revealed that certain derivatives exhibited low toxicity on normal cells while demonstrating significant cytotoxicity on cancer cells. This differential effect highlights the therapeutic potential of these compounds in oncology while minimizing side effects on healthy tissues .
Q & A
Q. Advanced Research Focus
- Variable Substituent Libraries: Synthesize derivatives with modifications at the acetyl position (e.g., replacing with -COOH or -NH₂) .
- High-Throughput Screening (HTS): Test inhibition of targets (e.g., PDE4) using fluorescence-based assays .
- Pharmacokinetic Profiling: Assess logP, solubility, and metabolic stability using HPLC and liver microsome assays .
How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?
Advanced Research Focus
Link experiments to Frontier Molecular Orbital (FMO) Theory or Marcus Theory to explain reaction kinetics . For instance:
- Cyclization Mechanisms: Use FMO to rationalize regioselectivity in pyrroloquinolinone formation .
- Kinetic Isotope Effects (KIE): Study hydrogen/deuterium exchange to validate proposed intermediates .
What emerging technologies could revolutionize the synthesis of this compound?
Q. Advanced Research Focus
- AI-Driven Autonomous Labs: Implement robotic platforms for real-time optimization of reaction parameters (e.g., temperature, catalyst loading) .
- Flow Chemistry: Enhance yield and purity via continuous flow reactors with in-line NMR monitoring .
- Green Chemistry: Explore biocatalysis (e.g., enzyme-mediated acetylation) to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
